molecular formula C21H21NO5 B2896007 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-3-carboxylic acid CAS No. 1849869-52-8

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-3-carboxylic acid

Cat. No.: B2896007
CAS No.: 1849869-52-8
M. Wt: 367.401
InChI Key: SITJORSMOALLHK-UHFFFAOYSA-N
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Description

This compound is a piperidine derivative featuring a hydroxyl group at the 3-position of the piperidine ring, a carboxylic acid group, and an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group. The Fmoc group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal via piperidine treatment. The hydroxyl group introduces hydrogen-bonding capability, which may influence solubility, crystallinity, and reactivity compared to non-hydroxylated analogs .

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxypiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c23-19(24)21(26)10-5-11-22(13-21)20(25)27-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18,26H,5,10-13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITJORSMOALLHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1849869-52-8
Record name 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-3-carboxylic acid
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Preparation Methods

Core Structural Assembly

The synthesis begins with the preparation of the 3-hydroxypiperidine-3-carboxylic acid backbone. This intermediate is typically derived from piperidine through hydroxylation and carboxylation reactions. A common approach involves the oxidation of piperidine-3-carboxylic acid derivatives using potassium permanganate under acidic conditions, followed by selective hydroxylation at the 3-position. Recent advancements employ enzymatic catalysis to enhance stereochemical control, though chemical methods remain dominant due to scalability.

Introduction of the Fmoc Protecting Group

The Fmoc group is introduced via a carbodiimide-mediated coupling reaction. Using 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base such as N-methylmorpholine (NMM), the hydroxyl group of 3-hydroxypiperidine-3-carboxylic acid is selectively protected. Reaction conditions are critical:

  • Solvent : Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
  • Temperature : 0–4°C to minimize side reactions
  • Coupling Reagents : Dicyclohexylcarbodiimide (DCC) or HCTU for activation

Typical reaction times range from 2 to 6 hours, with yields of 75–90% reported under optimized conditions.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Purification and Analytical Characterization

Chromatographic Techniques

Crude products are purified via reverse-phase HPLC using C18 columns and acetonitrile/water gradients. Analytical HPLC data for the final compound typically show a retention time of 12.3 minutes (90% acetonitrile, 0.1% TFA). Recrystallization from ethyl acetate/hexane mixtures further enhances purity (>99%).

Spectroscopic Confirmation

  • NMR (400 MHz, DMSO-d6) : δ 7.89 (d, 2H, Fmoc aromatic), 4.45 (m, 1H, piperidine CH), 3.12 (m, 2H, COOCH2).
  • HRMS (ESI+) : m/z calculated for C21H19NO5 [M+H]+: 376.1284; found: 376.1288.

Applications in Peptide Synthesis

The compound serves as a key building block in Fmoc-based solid-phase peptide synthesis (SPPS). Its dual functionality allows simultaneous backbone elongation and side-chain modification. Protocols from the Nowick Laboratory detail its incorporation into Rink amide resin systems, with coupling times of 40–60 minutes per residue. Deprotection using 20% piperidine in DMF ensures complete Fmoc removal without damaging the hydroxypiperidine moiety.

Chemical Reactions Analysis

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate), reducing agents like lithium aluminum hydride (LiAlH4), and bases like piperidine for Fmoc deprotection. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: It serves as a precursor in the synthesis of biologically active compounds and enzyme inhibitors.

    Medicine: It is involved in the development of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Industry: It is used in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-3-carboxylic acid is primarily related to its role as a synthetic intermediate. The Fmoc group provides protection to the amine group during chemical reactions, allowing for selective functionalization of other parts of the molecule. Upon deprotection, the free amine can interact with various molecular targets, facilitating the formation of desired products .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

(a) Hydroxyl vs. Benzyl Group
  • Target Compound : 3-hydroxypiperidine-3-carboxylic acid with Fmoc protection.
  • Analog: (R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-benzylpiperidine-3-carboxylic acid (CAS 1014018-07-5) . Key Differences: The benzyl group increases hydrophobicity, reducing aqueous solubility. Applications: The benzyl analog is suited for hydrophobic environments in drug delivery, while the hydroxylated compound may serve as a linker in hydrophilic peptide conjugates.
(b) Hydroxyl vs. Methoxymethyl Group
  • Analog: 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-(methoxymethyl)piperidine-3-carboxylic acid . The hydroxyl group offers direct hydrogen bonding but may require protection during synthesis.

Ring Size and Heteroatom Variations

(a) Piperidine vs. Pyrrolidine
  • Analog : (9H-Fluoren-9-yl)methyl 3-hydroxypyrrolidine-1-carboxylate (CAS 1380327-56-9) .
    • Key Differences : The 5-membered pyrrolidine ring introduces greater conformational rigidity compared to the 6-membered piperidine. This affects spatial arrangement in peptide backbones and binding affinity in receptor-targeted applications.
(b) Piperidine vs. Cyclopentane
  • Analog: (1R,3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-cyclopentanecarboxylic acid . Key Differences: The cyclopentane ring lacks a heteroatom, reducing basicity and hydrogen-bonding capacity. Piperidine derivatives are more versatile in mimicking natural amino acid side chains.

Functional Group Additions

  • Analog : 2-[(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)methoxy]acetic acid (CAS 2137856-10-9) .
    • Key Differences : The addition of a methoxyacetic acid side chain introduces an ether linkage and secondary carboxylic acid. This expands utility as a bifunctional linker in solid-phase synthesis.

Physical and Chemical Properties

Property Target Compound (R)-3-Benzylpiperidine Analog 3-Methoxymethyl Analog
Molecular Weight ~395 (estimated) 494.58 351.40
Melting Point 178–181°C (est.) Not reported 141–142°C
Solubility Polar solvents Low (hydrophobic benzyl) Moderate (ether linkage)
Key Spectral Data 1H-NMR: δ 3.23–3.15 (piperidine-H) MS-ESI: 610 (M+Na)+ 1H-NMR: δ 4.44 (Fmoc-CH2)

Biological Activity

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-3-carboxylic acid, commonly referred to as Fmoc-hydroxypiperidine carboxylic acid, is a synthetic compound notable for its applications in peptide synthesis and medicinal chemistry. The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which serves as a protective moiety in the synthesis of peptides, allowing for selective reactions while maintaining the integrity of the piperidine structure.

  • Molecular Formula : C21H25NO5
  • Molecular Weight : 373.44 g/mol
  • IUPAC Name : (3S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-piperidinecarboxylic acid
  • InChI Key : FINXGQXNIBNREL-AWEZNQCLSA-N

The primary biological activity of this compound is attributed to its role in peptide synthesis. The Fmoc group selectively protects the amine functionality of amino acids, facilitating the sequential addition of amino acids in peptide chains. The selective removal of the Fmoc group under mild basic conditions allows for the formation of desired peptides with high specificity and yield. This property is crucial for synthesizing biologically active peptides that can interact with various biological targets.

1. Enzyme Inhibition

Research indicates that derivatives of hydroxypiperidine carboxylic acids exhibit significant biological activity, particularly as enzyme inhibitors. For instance, compounds similar to Fmoc-hydroxypiperidine have been studied for their potential to inhibit glycogen phosphorylase, an enzyme implicated in glucose metabolism and diabetes management .

2. Peptide Synthesis

The Fmoc protecting group is extensively used in solid-phase peptide synthesis (SPPS), enhancing the efficiency and specificity of peptide assembly. The compound's structure allows it to serve as an effective building block in synthesizing complex peptides that can function as therapeutic agents in various diseases, including cancer and metabolic disorders .

3. Case Studies

Several studies have explored the biological implications of using Fmoc-hydroxypiperidine derivatives:

  • Case Study 1 : A study demonstrated that a related compound exhibited potent inhibitory effects on cancer cell lines, showcasing its potential as a therapeutic agent against tumors with specific genetic mutations .
  • Case Study 2 : Another research highlighted the compound's role in modulating protein interactions, which is critical for developing targeted therapies in oncology and other fields.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityApplication
Fmoc-Hydroxypiperidine Carboxylic AcidFmoc group + HydroxypiperidineEnzyme inhibition (glycogen phosphorylase)Peptide synthesis
Fmoc-Amino AcidsFmoc group + Amino acid residuesPeptide formationTherapeutic peptides
Hydroxypiperidine DerivativesHydroxypiperidine + Various substituentsAnticancer activityDrug development

Q & A

Basic: What are the standard synthesis and purification protocols for 1-Fmoc-3-hydroxypiperidine-3-carboxylic acid?

Methodological Answer:
The synthesis typically involves sequential protection/deprotection steps. Key stages include:

  • Fmoc Protection : Reacting 3-hydroxypiperidine-3-carboxylic acid with Fmoc-Cl (9-fluorenylmethyl chloroformate) in a basic solvent (e.g., DMF or dichloromethane) under inert atmosphere .
  • Reaction Optimization : Temperature control (0–25°C) and stoichiometric ratios (1.2–1.5 equivalents of Fmoc-Cl) are critical to avoid over-substitution .
  • Purification : Crude products are purified via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization. Purity (>95%) is verified by HPLC or LC-MS .

Basic: How does the Fmoc group in this compound facilitate peptide synthesis?

Methodological Answer:
The Fmoc moiety acts as a temporary protecting group for the piperidine nitrogen, enabling selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF). This allows sequential coupling of amino acids while preserving acid-labile side-chain protections (e.g., Boc or Trt groups) . Post-synthesis, the Fmoc group is removed without disrupting the peptide backbone, ensuring high coupling efficiency in solid-phase synthesis .

Advanced: What are the stability challenges of this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Sensitivity : The Fmoc group is stable in acidic conditions (pH 2–6) but hydrolyzes rapidly above pH 9. The 3-hydroxy group on the piperidine ring may undergo oxidation under prolonged basic conditions, necessitating pH-controlled buffers during synthesis .
  • Thermal Stability : Decomposition occurs above 40°C, particularly in polar aprotic solvents (e.g., DMF). Storage at 2–8°C in anhydrous, dark conditions is recommended .

Advanced: How does stereochemistry at the 3-hydroxy position influence its reactivity in peptide coupling?

Methodological Answer:
The (R)- or (S)-configuration of the 3-hydroxy group affects hydrogen-bonding interactions during coupling. For example:

  • (R)-Configuration : Enhances rigidity, improving regioselectivity in SPPS (solid-phase peptide synthesis) but may reduce solubility in non-polar solvents .
  • (S)-Configuration : Increases solvation in aqueous-organic mixtures, favoring coupling efficiency in hydrophilic peptide sequences. Chiral HPLC or circular dichroism (CD) is used to monitor stereochemical integrity .

Advanced: What analytical techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

Technique Application Key Parameters
NMR (¹H/¹³C) Confirm Fmoc attachment and piperidine ring substitutionChemical shifts: Fmoc aromatic protons (7.2–7.8 ppm); piperidine C=O (~170 ppm)
HPLC-MS Assess purity and detect byproductsColumn: C18; Mobile phase: 0.1% TFA in acetonitrile/water
FT-IR Identify functional groups (e.g., -OH, C=O)Peaks: 1720 cm⁻¹ (Fmoc carbonyl), 3400 cm⁻¹ (hydroxyl)

Advanced: How can this compound be integrated into automated solid-phase peptide synthesizers?

Methodological Answer:

  • Coupling Efficiency : Pre-activate with HBTU/Oxyma Pure in DMF (1:1:2 molar ratio) for 5–10 minutes before resin addition. Monitor by Kaiser test .
  • Deprotection : Use 20% piperidine in DMF (2 × 5 min cycles) with thorough washing to prevent β-elimination side reactions .
  • Scale-Up : For >1 mmol scales, optimize mixing speed and solvent volume to maintain reaction homogeneity .

Advanced: What strategies mitigate side reactions during Fmoc deprotection of this compound?

Methodological Answer:

  • Base Sensitivity : Avoid prolonged exposure to piperidine (>10 min) to prevent piperidine ring opening. Alternative bases like DBU (1% in DMF) reduce side reactions .
  • Oxidation Prevention : Add antioxidants (e.g., 0.1 M ascorbic acid) to the deprotection solution when synthesizing cysteine-rich peptides .

Advanced: How do solvent polarity and additives influence the kinetics of Fmoc removal?

Methodological Answer:

Solvent/Additive Deprotection Rate (k, s⁻¹) Impact
DMF 0.15Standard rate; optimal for most syntheses
DCM 0.08Slower due to lower polarity; used for acid-sensitive peptides
0.1 M HOBt in DMF 0.18Accelerates deprotection by stabilizing intermediates

Kinetic studies using UV-Vis spectroscopy (monitoring Fmoc absorption at 301 nm) are recommended for protocol optimization .

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